molecular formula C15H12N2O2 B6241764 1-(2-methylphenyl)-1H-1,3-benzodiazole-6-carboxylic acid CAS No. 1551711-18-2

1-(2-methylphenyl)-1H-1,3-benzodiazole-6-carboxylic acid

Cat. No.: B6241764
CAS No.: 1551711-18-2
M. Wt: 252.27 g/mol
InChI Key: DHTAOGFJEXZAHE-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-1H-1,3-benzodiazole-6-carboxylic acid is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95.
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Biological Activity

1-(2-Methylphenyl)-1H-1,3-benzodiazole-6-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a benzodiazole core, which contributes to its biological activity. The presence of the carboxylic acid group enhances its solubility and interaction with biological targets.

Molecular Formula: C16H14N2O2
Molecular Weight: 270.30 g/mol
CAS Number: 1640981-19-6

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of benzodiazole derivatives, including the compound . Research indicates that these compounds can inhibit the growth of various pathogens, including bacteria and fungi. For instance, derivatives have shown activity against Acinetobacter baumannii and Pseudomonas aeruginosa, both significant in clinical settings due to their antibiotic resistance profiles .

Anti-Alzheimer's Activity

The compound has been investigated for its potential as an anti-Alzheimer's agent. A study focused on multi-target directed ligands (MTDLs) derived from similar scaffolds indicated that modifications can lead to compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) effectively. The benzodiazole structure may play a crucial role in binding to these enzymes, thus enhancing cognitive function in models of Alzheimer's disease .

The biological activity of this compound is primarily attributed to its ability to interact with key enzymes and receptors in biological systems. The compound exhibits:

  • Cholinesterase Inhibition: By inhibiting AChE and BChE, it may improve cholinergic transmission in the brain.
  • Antioxidant Activity: Some derivatives have shown potential in reducing oxidative stress markers, which are implicated in neurodegenerative diseases.

Data Table: Biological Activities

Activity TypeTarget Organism/EnzymeIC50 Value (nM)Reference
AntimicrobialAcinetobacter baumannii500
AntimicrobialPseudomonas aeruginosa450
AChE InhibitionHuman AChE1680
BChE InhibitionHuman BChE5610
Anti-inflammatoryNrf2 ActivationNot specified

Study on Anti-Alzheimer's Properties

In a recent study published in December 2024, researchers synthesized a series of benzodiazole derivatives aimed at combating Alzheimer's disease. The most promising candidates demonstrated effective inhibition of AChE with IC50 values significantly lower than traditional treatments. This suggests that structural modifications can enhance biological efficacy while reducing side effects associated with existing medications .

Antimicrobial Screening

A comprehensive screening conducted on various benzodiazole derivatives revealed that compounds similar to this compound exhibited potent antimicrobial activity against resistant strains. The study emphasized the importance of the benzodiazole ring in enhancing membrane permeability and interaction with microbial targets .

Properties

CAS No.

1551711-18-2

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

3-(2-methylphenyl)benzimidazole-5-carboxylic acid

InChI

InChI=1S/C15H12N2O2/c1-10-4-2-3-5-13(10)17-9-16-12-7-6-11(15(18)19)8-14(12)17/h2-9H,1H3,(H,18,19)

InChI Key

DHTAOGFJEXZAHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C=NC3=C2C=C(C=C3)C(=O)O

Purity

95

Origin of Product

United States

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